Cypenamine

概要

説明

準備方法

シペナミンの合成には、2-フェニルシクロペンタン-1-アミンの調製が含まれます。 1つの方法は、カンジダ・アンタルクティカ由来の リパーゼBによる、アミノ分解反応による (±)-トランス-2-フェニルシクロペンタン-1-アミンのキネティック分割が含まれます

化学反応の分析

シペナミンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化される可能性がありますが、詳細な反応経路は広く文書化されていません。

還元: 化合物の構造を変更するために、還元反応を実行できます。

置換: シペナミンは、官能基が他の官能基に置き換えられる置換反応を起こすことができます。

これらの反応で使用される一般的な試薬と条件には、標準的な酸化剤と還元剤、ならびに置換反応用の触媒が含まれます。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

シペナミンは、その精神刺激作用を研究するために、科学研究で使用されています . これは、臨床的または産業的な用途のために開発されていませんが、精神刺激薬の効果を理解するための貴重な化合物として役立っています。 研究への応用には、次のものがあります。

化学: 化合物の反応性と合成経路を研究する。

生物学: 生物系への影響を調査する。

医学: 潜在的な治療用途を探る。 ただし、臨床使用のために開発されていません。

産業: 研究目的のみに限定され、重要な産業応用はありません。

科学的研究の応用

Cypenamine is used in scientific research to study its psychostimulant properties . It has not been developed for clinical or industrial applications but serves as a valuable compound for understanding the effects of psychostimulants. Research applications include:

Chemistry: Studying the compound’s reactivity and synthesis pathways.

Biology: Investigating its effects on biological systems.

Medicine: Exploring potential therapeutic uses, although it has not been developed for clinical use.

Industry: Limited to research purposes, with no significant industrial applications.

作用機序

シペナミンの作用機序には、脳の分子標的との相互作用が含まれ、精神刺激作用を引き起こします

類似の化合物との比較

シペナミンは、次の精神刺激薬など、他の精神刺激薬と似ています。

トランイルシプロミン: より小さい脂環系環を持つ相同体。

アンフェタミン: 構造的類似性と精神刺激作用を共有しています。

シクロペンタミン: 同様の特性を持つ別の関連化合物。

メタンフェタミン: 構造が異なりますが、同様の効果を持つ、よく知られた精神刺激薬。

プロピルヘキセドリン: 構造的類似性を持つ別の刺激薬。

類似化合物との比較

Cypenamine is similar to other psychostimulants such as:

Tranylcypromine: A homolog with a smaller alicyclic ring.

Amphetamine: Shares structural similarities and psychostimulant effects.

Cyclopentamine: Another related compound with similar properties.

Methamphetamine: A well-known psychostimulant with a different structure but similar effects.

Propylhexedrine: Another stimulant with structural similarities.

This compound’s uniqueness lies in its specific alicyclic ring structure, which differentiates it from other psychostimulants .

生物活性

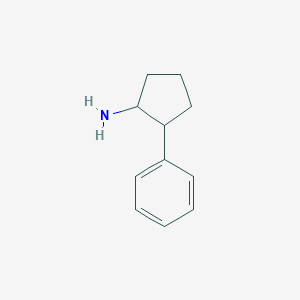

Cypenamine, chemically known as 2-phenylcyclopentanamine, is a psychostimulant compound that has garnered interest in scientific research primarily due to its potential effects on neurotransmitter systems, particularly dopamine and norepinephrine. This article explores the biological activity of this compound, synthesizing available data from various studies and sources to provide a comprehensive overview.

This compound has the following chemical characteristics:

- Chemical Formula : C₁₁H₁₅N

- Molar Mass : Approximately 161.25 g/mol

- Structure : It exists as a racemic mixture of two enantiomers, which may influence its biological activity differently.

Structural Comparison

This compound shares structural similarities with other known stimulants, which may suggest comparable mechanisms of action. The following table illustrates these relationships:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Fencamfamine | Similar phenyl group | More established psychostimulant profile |

| Tranylcypromine | Homologous structure | Used as an antidepressant |

| Amphetamine | Basic phenethylamine structure | Well-studied stimulant with diverse uses |

This compound acts primarily as a reuptake inhibitor for dopamine and norepinephrine. This mechanism prevents these neurotransmitters from being reabsorbed by neurons, leading to increased concentrations in the synaptic cleft. Such activity positions this compound as a valuable tool for preclinical research into the roles of these neurotransmitters in various brain processes .

Psychostimulant Effects

The psychostimulant properties of this compound have been noted, although its pharmacological profile remains undercharacterized due to limited research. The compound is hypothesized to stimulate central nervous system activity similarly to other stimulants like amphetamine, potentially leading to effects such as increased heart rate, elevated blood pressure, anxiety, and insomnia.

Preclinical Studies

Research involving this compound primarily focuses on its potential applications in understanding neurotransmitter dynamics. For instance, studies have utilized this compound to investigate its effects on dopamine and norepinephrine levels in animal models, contributing to the understanding of various neuropsychiatric conditions.

Case Study: Neurotransmitter Dynamics

In a notable preclinical study, this compound was administered to animal models to observe changes in behavior correlated with dopamine and norepinephrine levels. The results indicated significant alterations in locomotor activity and exploratory behavior, suggesting that this compound may influence dopaminergic pathways .

Safety Profile

Due to the lack of extensive clinical trials, data regarding the safety profile of this compound is limited. However, given its classification as a psychostimulant, potential side effects similar to those observed with other stimulants are anticipated. These may include cardiovascular effects and psychological disturbances .

Synthesis Methods

This compound can be synthesized through various chemical methods. One notable synthesis route involves the Diels-Alder cycloaddition between cyclopentadiene and dialkylazodicarboxylate derivatives, allowing for the production of this compound in significant quantities .

特性

IUPAC Name |

2-phenylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGYTYNUZHDMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546452 | |

| Record name | 2-Phenylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15301-54-9, 6604-06-4 | |

| Record name | Cypenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cypenamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylcyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2S)-2-phenylcyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP9115827H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the new synthetic method for Cypenamine described in the research?

A1: The research presents a novel and efficient palladium-catalyzed method for synthesizing trans-3,4-disubstituted cyclopentenes and alkylidene cyclopentenes, including this compound (trans-2-phenylcyclopentylamine) []. This method utilizes the ring opening of azabicyclic olefins with aryl halides. The significance lies in its potential for:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。